Hexacosane, 13-dodecyl-
Description
Contextualizing Branched Alkanes within Organic Chemistry
Alkanes, the simplest organic molecules consisting solely of hydrogen and carbon atoms with single bonds, are fundamental to organic chemistry. fiveable.mechemicals.co.uk They are categorized into straight-chain (linear) and branched-chain structures. chemicals.co.uk While linear alkanes consist of a continuous chain of carbon atoms, branched alkanes feature one or more alkyl groups attached to the main carbon backbone. fiveable.mechemicals.co.ukthoughtco.com This structural variance imparts distinct physical and chemical properties to branched alkanes when compared to their linear counterparts. fiveable.me
A key distinction lies in their boiling points; branched alkanes generally exhibit lower boiling points than straight-chain alkanes with the same number of carbon atoms. fiveable.menumberanalytics.com This is attributed to the more compact structure of branched alkanes, which reduces the surface area for intermolecular London dispersion forces. fiveable.me
The nomenclature of branched alkanes follows specific IUPAC rules, which involve identifying the longest continuous carbon chain (the parent chain) and naming the attached alkyl groups. chemicals.co.uklibretexts.org Industrially, branched alkanes are significant components of fuels and are crucial in the petroleum industry. thoughtco.com Processes like catalytic isomerization are employed to convert linear alkanes into branched ones to enhance properties such as the octane (B31449) number in gasoline. thoughtco.com
Research Significance of Hexacosane (B166357), 13-dodecyl- and Related Structures
Hexacosane, 13-dodecyl- is a saturated hydrocarbon with the chemical formula C38H78. researchgate.netnist.gov Its structure consists of a 26-carbon chain (hexacosane) with a 12-carbon alkyl group (dodecyl) attached at the 13th position. nist.gov
The identification of Hexacosane, 13-dodecyl- in these natural sources is significant for the chemical characterization and standardization of these plant materials. researchgate.netamazonaws.com While the specific biological activities of pure Hexacosane, 13-dodecyl- are not extensively detailed in the reviewed literature, its presence in plants known for traditional medicinal uses suggests a potential area for future investigation. amazonaws.com
Chemical and Physical Properties
The fundamental properties of Hexacosane, 13-dodecyl- are summarized in the table below, based on data from the NIST Chemistry WebBook and other sources.
| Property | Value |
| Molecular Formula | C38H78 |
| Molecular Weight | 535.0259 g/mol |
| CAS Registry Number | 55517-73-2 |
| IUPAC Name | 13-Dodecylhexacosane |
| IUPAC Standard InChI | InChI=1S/C38H78/c1-4-7-10-13-16-19-22-25-28-31-34-37-38(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
| IUPAC Standard InChIKey | IQPARKNJBHMRSZ-UHFFFAOYSA-N |
| Data sourced from NIST Chemistry WebBook nist.gov |
Research Findings
The table below presents a summary of research studies that have identified Hexacosane, 13-dodecyl-.
| Study Focus | Source Material | Analytical Method | Key Finding |
| Pharmacognostic and Phytochemical Profiling | Vernonia conferta and Vernonia colorata (Leaf and Stem) | GC-MS | Identification of Hexacosane, 13-dodecyl- as a constituent of the dichloromethane (B109758) extracts. researchgate.netamazonaws.com |
| Chemical Composition Analysis | Ziziphus spina-christi (Sider) Bark Extract | GC-MS | Detection of Hexacosane, 13-dodecyl- among other compounds. neacademys.comresearchgate.net |
| Phytochemical Analysis | Plant extract study | Not specified | Identification of Hexacosane, 13-dodecyl- at a retention time of 40.561 minutes. umich.mx |
Structure
2D Structure
Properties
CAS No. |
55517-73-2 |
|---|---|
Molecular Formula |
C38H78 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
13-dodecylhexacosane |
InChI |
InChI=1S/C38H78/c1-4-7-10-13-16-19-22-25-28-31-34-37-38(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
InChI Key |
IQPARKNJBHMRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Hexacosane, 13 Dodecyl
Identification of Hexacosane (B166357), 13-dodecyl- in Biological Extracts (e.g., Dianthus orientalis Adams)
Hexacosane, 13-dodecyl-, a large branched-chain alkane with the molecular formula C38H78, has been identified as a phytochemical component in the methanolic extract of Dianthus orientalis Adams. researchgate.net This perennial wild species, also known as Georgian pink, is a member of the Caryophyllaceae family and is found across various regions including Iraq, Turkey, Iran, and parts of Asia. researchgate.net
In a 2023 study, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude methanolic extract from the leaves of Dianthus orientalis Adams revealed the presence of numerous phytocompounds. Among them, Hexacosane, 13-dodecyl- was identified, constituting 0.36% of the total components detected in the extract. researchgate.net This identification highlights the natural occurrence of this specific branched-chain hydrocarbon in the plant kingdom. The same study also identified other long-chain hydrocarbons, such as Hexacosane, 9-octyl-, indicating a complex mixture of such compounds within the plant's chemical profile. researchgate.net
The following table summarizes the identification of Hexacosane, 13-dodecyl- and a related compound in Dianthus orientalis.
| Compound Name | Molecular Formula | Percentage in Extract (%) |
| Hexacosane, 13-dodecyl- | C38H78 | 0.36 |
| Hexacosane, 9-octyl- | C34H70 | 0.74 |
Data sourced from a GC-MS analysis of Dianthus orientalis Adams methanolic extract. researchgate.net
Advanced Extraction and Separation Techniques for Complex Hydrocarbon Mixtures
The isolation of specific branched-chain alkanes like Hexacosane, 13-dodecyl- from complex biological extracts requires sophisticated extraction and separation methodologies. Given that these extracts often contain a myriad of lipids, including straight-chain alkanes, alkenes, and more polar compounds, a multi-step approach is typically necessary. pnas.org
Initially, a crude lipid extract is obtained from the plant or biological material using a suitable solvent, such as methanol (B129727) or hexane. researchgate.netunl.edu This is often followed by a fractionation process to separate the hydrocarbons from more polar compounds. A common technique involves column chromatography on silica (B1680970) gel impregnated with silver nitrate, which allows for the separation of alkanes, alkenes, and other compounds by eluting with solvents of increasing polarity. pnas.org
To separate branched-chain alkanes from their straight-chain (n-alkane) counterparts, several advanced techniques can be employed:
Molecular Sieves: Activated 5Å molecular sieves are effective in selectively adsorbing straight-chain alkanes from a solution (commonly in isooctane (B107328) or hexane), leaving the branched and cyclic hydrocarbons in the supernatant. pnas.org This method is based on the smaller kinetic diameter of n-alkanes, allowing them to enter the pores of the sieve material.
Activated Aluminum Oxide Chromatography: Aluminum oxide activated at high temperatures (350-400°C) can selectively retain long-chain n-alkanes (beyond C20) when using a non-polar eluent like n-hexane. researchgate.net Branched alkanes (iso-alkanes) are largely unretained under these conditions, enabling their separation. researchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the fine separation of hydrocarbons. pnas.org Using nonaqueous solvent systems, separation is based on hydrophobic interactions, which can differentiate alkanes based on chain length, branching, and the presence of double bonds. pnas.org This method is particularly useful for isolating individual high-purity branched-chain hydrocarbons from a pre-fractionated mixture. pnas.org
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex mixtures, GC×GC coupled with a detector like Time-of-Flight Mass Spectrometry (TOF-MS) provides superior separation power. core.ac.uk This technique can resolve isomeric compounds and identify minor components in complex matrices like crude oil, which is also applicable to the detailed analysis of plant-derived hydrocarbon fractions. core.ac.uk
The following table provides a summary of advanced separation techniques for hydrocarbon mixtures.
| Technique | Principle of Separation | Application |
| Molecular Sieves (5Å) | Size exclusion based on molecular diameter | Separation of straight-chain alkanes from branched/cyclic alkanes. pnas.org |
| Activated Aluminum Oxide | Selective adsorption of long-chain n-alkanes | Removal of n-alkanes (C20+) from hydrocarbon mixtures. researchgate.net |
| Reverse-Phase HPLC | Differential hydrophobic interactions | Fine separation of homologous hydrocarbons based on chain length and branching. pnas.org |
| GC×GC-TOF-MS | Two-dimensional gas chromatographic separation with mass spectrometric detection | High-resolution analysis of complex isomeric hydrocarbon mixtures. core.ac.uk |
Biosynthetic Pathways of Branched-Chain Hydrocarbons in Natural Systems
The biosynthesis of very-long-chain branched hydrocarbons in plants is intrinsically linked to the metabolism of very-long-chain fatty acids (VLCFAs). oup.comresearchgate.net While the direct biosynthetic pathway for a complex molecule like Hexacosane, 13-dodecyl- is not explicitly detailed in the literature, the general principles for the formation of long-chain and branched-chain alkanes in plants are well-established.
The process begins with the synthesis of long-chain fatty acids (LCFAs) in the plastids. These are then transported to the endoplasmic reticulum (ER) where they are elongated into VLCFAs (with 20 or more carbons) by a multi-enzyme complex known as the fatty acid elongase (FAE). researchgate.netmdpi.com The FAE complex sequentially adds two-carbon units, derived from malonyl-CoA, to the growing acyl chain. plos.org
The formation of branched-chain fatty acids, the precursors to branched-chain alkanes, involves the incorporation of branched-chain amino acids like valine, leucine, and isoleucine, or their metabolic derivatives, into the fatty acid synthesis process. researchgate.netnih.gov For instance, the degradation products of these branched-chain amino acids can include acetyl-CoA, which serves as a substrate for fatty acid synthesis. researchgate.net
Once the very-long-chain branched fatty acyl-CoAs are synthesized, they enter a pathway that leads to the formation of alkanes. This is generally understood to be a two-step process: oup.comoup.com
Reduction to Aldehyde: The very-long-chain acyl-CoA is reduced to a corresponding very-long-chain aldehyde.
Decarbonylation: The aldehyde undergoes decarbonylation, where the carbonyl group is removed, resulting in the formation of an alkane with one less carbon atom than the original fatty acid precursor. oup.comacs.org In Arabidopsis thaliana, the enzymes CER1 and CER3 are known to be involved in this decarbonylation step, and they have been shown to act on branched acyl-CoA substrates to form iso-alkanes. oup.com
This pathway explains the prevalence of odd-numbered carbon chain alkanes from even-numbered fatty acid precursors. acs.org The synthesis of a large, symmetrically branched alkane like Hexacosane, 13-dodecyl- (a C38 molecule) would likely involve the elongation of fatty acid precursors to a very long chain, followed by the described reduction and decarbonylation pathway.
Chemical Synthesis and Synthetic Pathways Towards Hexacosane, 13 Dodecyl
Strategies for Constructing Branched Long-Chain Alkanes
The creation of long, branched hydrocarbon chains requires precise control over carbon-carbon bond formation. A primary challenge lies in the low solubility of long-chain intermediates and the potential for undesired side reactions. Current time information in Bangalore, IN. Several strategies have been developed to overcome these hurdles.
One common and powerful approach is the use of Grignard reagents . These organomagnesium compounds are potent nucleophiles that can react with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds. wikipedia.org By carefully selecting the Grignard reagent and the carbonyl-containing substrate, complex branched structures can be assembled in a convergent manner.
Another strategy involves Wittig reactions and related olefination methods. These reactions are highly effective for creating carbon-carbon double bonds, which can then be hydrogenated to the corresponding alkanes. This approach offers good control over the location of the newly formed bond.
For the synthesis of highly branched structures, coupling reactions are often employed. The Wurtz reaction, while older, can be used to couple two alkyl halides. stackexchange.com More modern cross-coupling reactions, often catalyzed by transition metals, provide greater functional group tolerance and efficiency.
Precursor Synthesis and Reaction Mechanisms
The synthesis of Hexacosane (B166357), 13-dodecyl- can be envisioned through the reaction of two key precursors: hexacosane-13,14-dione and dodecylmagnesium bromide.
Synthesis of Hexacosane-13,14-dione
A plausible route to the α-diketone, hexacosane-13,14-dione, involves the coupling of two shorter-chain carboxylic acid derivatives. A documented synthesis of a similar long-chain diketone utilizes the reaction of a lithiated species with oxalyl chloride.
A specific synthesis for hexacosane-13,14-dione has been reported as follows: In a Schlenk tube under an argon atmosphere, lithium bromide (LiBr) and copper(I) bromide (CuBr) are mixed in tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A solution of a suitable precursor is then slowly added, followed by the addition of oxalyl chloride. The reaction mixture is allowed to warm to room temperature and stirred overnight. After quenching with a saturated ammonium (B1175870) chloride solution, the product is extracted with diethyl ether and purified.
Preparation of Dodecylmagnesium Bromide
Dodecylmagnesium bromide is a Grignard reagent prepared from the reaction of 1-bromododecane (B92323) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). plymouth.ac.uk The reaction is highly sensitive to moisture and air, requiring anhydrous conditions and often an inert atmosphere (e.g., nitrogen or argon). studylib.net
The process generally involves:
Activation of Magnesium: Magnesium turnings are activated to remove the passivating oxide layer, often by using a small amount of iodine or 1,2-dibromoethane. plymouth.ac.uk
Initiation: A small amount of the 1-bromododecane solution is added to the magnesium in the ether solvent to initiate the exothermic reaction.
Addition: The remainder of the 1-bromododecane is added dropwise at a rate that maintains a gentle reflux.
Completion: The mixture is typically refluxed for a period to ensure complete reaction of the magnesium.
The resulting solution of dodecylmagnesium bromide is then used in the subsequent reaction.
Reaction of Dodecylmagnesium Bromide with Hexacosane-13,14-dione
The reaction of a Grignard reagent with a 1,2-diketone can proceed via different pathways. The nucleophilic addition of two equivalents of dodecylmagnesium bromide to hexacosane-13,14-dione would be expected to form a di-tertiary diol, 13,14-didodecylhexacosane-13,14-diol.
Subsequent deoxygenation of this diol would be necessary to yield the final alkane, Hexacosane, 13-dodecyl-. This can be a challenging step, but methods such as the Barton-McCombie deoxygenation or reduction using strong acid and a reducing agent could be employed.
Alternatively, in the presence of a catalyst such as titanocene (B72419) dichloride (Cp2TiCl2), the reaction of a Grignard reagent with a 1,2-diketone can lead to reductive cleavage of the carbon-carbon bond between the carbonyl groups. nih.gov However, for the synthesis of the target molecule, the addition reaction followed by deoxygenation is the more likely pathway.
Methodological Advancements in Branched Hydrocarbon Synthesis
The field of organic synthesis is continually evolving, with new methods offering greater efficiency, selectivity, and broader substrate scope for the construction of complex molecules like branched alkanes.
Cross-Dehydrogenative Coupling (CDC) Reactions: A significant advancement is the development of cross-dehydrogenative coupling reactions. cdnsciencepub.com These methods allow for the direct formation of a carbon-carbon bond between two C-H bonds, eliminating the need for pre-functionalization of the starting materials and offering high atom economy. cdnsciencepub.com
Photoredox Catalysis: The use of photoredox catalysis has opened up new avenues for C-C bond formation under mild conditions. princeton.edu This methodology can be used to generate carbon-centered radicals from unactivated C-H bonds, which can then be coupled with various partners. researchgate.net
Catalytic Isomerization and Hydroisomerization: For the production of branched alkanes from linear feedstocks, catalytic isomerization and hydroisomerization are of industrial importance. tandfonline.com These processes typically use bifunctional catalysts, often containing a noble metal on an acidic support like a zeolite, to rearrange the carbon skeleton of n-alkanes into their branched isomers. tandfonline.com
Synthesis from Renewable Feedstocks: There is growing interest in synthesizing branched alkanes from renewable biomass. researchgate.net This often involves the conversion of biomass-derived platform molecules, such as furfural, through a series of reactions including aldol (B89426) condensation and hydrodeoxygenation to produce fuel-range branched alkanes. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization of Hexacosane, 13 Dodecyl
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for both the identification and quantification of Hexacosane (B166357), 13-dodecyl-. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interactions with the stationary phase of the gas chromatograph. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).
The resulting mass spectrum displays the molecular ion peak (M+), which for Hexacosane, 13-dodecyl- corresponds to its molecular weight of approximately 535.03 g/mol . nist.gov The NIST Chemistry WebBook provides mass spectrum data for Hexacosane, 13-dodecyl-, which serves as a reference for its identification. nist.gov The fragmentation pattern observed in the mass spectrum is crucial for qualitative analysis. For a branched alkane like Hexacosane, 13-dodecyl-, characteristic fragmentation occurs at the branching point, leading to the formation of stable carbocations. The analysis of these fragment ions allows for the precise determination of the location of the dodecyl substituent on the hexacosane backbone.
Quantitative analysis using GC-MS can be performed by creating a calibration curve with known concentrations of a pure standard of Hexacosane, 13-dodecyl-. By comparing the peak area of the compound in a sample to the calibration curve, its concentration can be accurately determined. Studies have utilized GC-MS for the qualitative and quantitative determination of various long-chain alkanes in different matrices, demonstrating the technique's robustness. nih.govnih.gov
Table 1: GC-MS Data for Hexacosane, 13-dodecyl-
| Parameter | Value | Reference |
| Molecular Formula | C38H78 | nist.gov |
| Molecular Weight | 535.03 g/mol | nist.gov |
| CAS Registry Number | 55517-73-2 | nist.gov |
| IUPAC Name | 13-Dodecylhexacosane | nist.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of Hexacosane, 13-dodecyl-. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical information about the carbon skeleton and the attached protons.
¹H NMR Spectroscopy: The proton NMR spectrum of a long-chain alkane like Hexacosane, 13-dodecyl- is characterized by signals in the upfield region (typically 0.8-1.5 ppm). The terminal methyl (CH₃) groups of the dodecyl and hexacosane chains would exhibit a triplet signal around 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups along the straight-chain portions would produce a large, complex multiplet around 1.2-1.4 ppm. The methine (CH) proton at the branching point (C13) would appear as a distinct multiplet at a slightly downfield-shifted position compared to the methylene protons, due to its unique chemical environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a direct view of the carbon framework. crunchchemistry.co.uk Due to the symmetry in the molecule, the number of unique carbon signals will be less than the total number of carbon atoms (38). The chemical shifts of the carbon atoms are influenced by their position within the molecule. libretexts.org Terminal methyl carbons typically resonate at the most upfield positions (around 14 ppm). Methylene carbons in the long alkyl chains show a series of signals in the range of 22-32 ppm. The carbon atom at the branching point (C13) and the carbons immediately adjacent to it will have characteristic chemical shifts that are crucial for confirming the substitution pattern.
2D NMR Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. HMBC reveals correlations between carbons and protons that are two or three bonds apart, which is instrumental in piecing together the entire molecular structure by connecting the different fragments identified in the 1D spectra.
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Hexacosane, 13-dodecyl-
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| Terminal CH₃ | ~14 | Quartet |
| Internal CH₂ (straight chain) | ~22-32 | Triplet |
| CH (at branching point) | ~35-45 | Doublet |
| CH₂ (adjacent to branch) | ~30-35 | Triplet |
(Note: These are predicted values and may vary based on the solvent and specific experimental conditions.)
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS-MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of Hexacosane, 13-dodecyl-. For a compound with the formula C38H78, HRMS can distinguish it from other potential compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS-MS) is a powerful technique for probing the fragmentation pathways of the molecule. In an MS-MS experiment, the molecular ion of Hexacosane, 13-dodecyl- is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. This process provides a detailed map of how the molecule breaks apart. For a branched alkane, the fragmentation is expected to be most prominent at the C-C bonds adjacent to the tertiary carbon at the branching point. The analysis of these specific fragment ions provides definitive evidence for the location of the dodecyl group on the hexacosane chain.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov For a saturated alkane like Hexacosane, 13-dodecyl-, the spectra are relatively simple but provide key confirmatory information.
FTIR Spectroscopy: The FTIR spectrum of Hexacosane, 13-dodecyl- would be dominated by absorption bands corresponding to C-H stretching and bending vibrations.
C-H Stretching: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups.
C-H Bending: Absorption bands around 1465 cm⁻¹ are due to the scissoring or bending vibrations of the CH₂ groups, and a band near 1375 cm⁻¹ corresponds to the symmetric bending of the CH₃ groups. The presence of a long methylene chain is often indicated by a rocking vibration band around 720 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for Hexacosane, 13-dodecyl-
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H Stretching (CH₂, CH₃) | 2850-3000 | 2850-3000 |
| C-H Bending (CH₂) | ~1465 | ~1465 |
| C-H Bending (CH₃) | ~1375 | ~1375 |
| CH₂ Rocking | ~720 | - |
Advanced Applications and Utilization of Hexacosane, 13 Dodecyl in Scientific Research
Applications as Internal Standards in Analytical Chemistry
In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for accurate and precise quantification. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in injection volume.
Hexacosane (B166357), 13-dodecyl- is a suitable candidate for use as an internal standard in the analysis of other long-chain or complex hydrocarbons for several reasons:
Chemical Inertness: As a saturated alkane, it is chemically stable and less likely to react with other components in a sample matrix.
Chromatographic Behavior: Its high boiling point and long retention time mean it typically elutes late in a chromatographic run, minimizing interference with more volatile analytes.
Structural Similarity: When analyzing other high molecular weight alkanes or lipids, its hydrocarbon nature ensures similar behavior during extraction and analysis.
The utility of an internal standard relies on the consistency of its response factor relative to the analytes of interest. While an ideal internal standard would have a response factor of 1.0, variations are common. The key is that this variation is consistent and can be corrected for. For complex mixtures, accurately prepared hydrocarbon standards are essential for determining retention times and monitoring response factors. superchroma.com.tw Stable isotope-labeled standards are considered the gold standard for correcting matrix effects in MS-based methods, but in their absence, a well-chosen, non-labeled compound like Hexacosane, 13-dodecyl- serves as a practical alternative, especially in GC-FID analysis where response is proportional to carbon content. nih.govoup.com
Table 1: Physicochemical Properties of Hexacosane, 13-dodecyl- Relevant to its Use as an Internal Standard
| Property | Value | Source |
| Molecular Formula | C₃₈H₇₈ | nist.gov |
| Molecular Weight | 535.03 g/mol | nist.gov |
| CAS Number | 55517-73-2 | nist.gov |
| Structure | Branched Alkane | nist.gov |
Potential in Advanced Materials Science as Specialty Hydrocarbon Components
The unique structure of branched alkanes like Hexacosane, 13-dodecyl- imparts specific physical properties that are of great interest in materials science. georgiasouthern.edu Compared to their linear counterparts, branched hydrocarbons exhibit different melting points, boiling points, viscosity, and crystallization behavior. acs.org These differences are rooted in how the molecular branching disrupts the orderly packing that is possible with straight-chain alkanes.
Research into the thermophysical properties of long linear and branched alkanes has shown that branching significantly influences liquid density, viscosity, and surface tension, particularly at elevated temperatures. acs.org This makes such compounds potential components for specialty lubricants, waxes, and phase-change materials (PCMs) where specific thermal properties are required. The stability of branched alkanes is also a key factor, with studies indicating that increased branching can lead to greater molecular stability. researchgate.net In the context of materials, this translates to a longer service life and resistance to degradation.
For instance, the introduction of branched hydrocarbons can modify the properties of polymer matrices or be used to create novel functional fluids. Their saturated nature distinguishes them from unsaturated hydrocarbons, which possess sites for polymerization. This makes them suitable as stable, non-reactive components in material formulations.
Table 2: Comparative Properties of Linear vs. Branched Alkanes
| Property | Linear Alkanes (e.g., n-Hexacosane) | Branched Alkanes (e.g., Hexacosane, 13-dodecyl-) | Influence of Branching |
| Molecular Packing | Can pack tightly in crystalline structures. | Branching disrupts ordered packing. | Lowers melting point and density. |
| Melting Point | Generally higher for a given carbon number. alfa-chemistry.com | Generally lower than linear isomers. | Increases the liquid range of the material. |
| Viscosity | Increases predictably with chain length. acs.org | More complex viscosity-temperature relationship. | Can be tailored for specific lubrication needs. |
| Crystallization | Forms well-defined lamellar crystals. acs.org | Forms more amorphous or microcrystalline solids. | Prevents formation of large crystals, useful in waxes. |
Role in the Development of Model Systems for Hydrocarbon Interactions
Hexacosane, 13-dodecyl- and similar long-chain branched alkanes serve as ideal model compounds for studying complex hydrocarbon systems, such as crude oil, lubricants, and biological membranes. acs.orgaip.org By using pure, well-defined molecules, researchers can isolate and understand the fundamental forces and interactions that govern the behavior of these complex mixtures.
Molecular dynamics simulations and experimental studies on model systems containing branched alkanes help elucidate:
Liquid-State Dynamics: How branching affects diffusion and relaxation processes in liquids. aip.org
Phase Behavior: The mechanisms of crystallization and phase transitions in petroleum waxes and other multicomponent systems. acs.org
Interfacial Phenomena: How these molecules behave at interfaces, which is crucial for understanding lubrication and surface chemistry. acs.org
For example, studies have used long-chain alkanes as "pure model systems" to systematically analyze the influence of chain length and branching on thermophysical properties. acs.org This fundamental data is essential for developing predictive models for the behavior of fuels and lubricants under various conditions. Similarly, synthetic mixtures of normal and branched alkanes are used to model the complex crystallization behavior of petroleum waxes, which is a significant issue in the oil and gas industry. acs.org These model systems provide a simplified, controlled environment to understand phenomena that are otherwise difficult to study in their natural, highly complex state.
Table 3: Application of Hexacosane, 13-dodecyl- in Scientific Model Systems
| Model System Type | Research Area | Objective of Study |
| Pure Component System | Thermodynamics & Physical Chemistry | To determine the fundamental influence of molecular branching on properties like viscosity, density, and surface tension. acs.org |
| Binary/Ternary Mixtures | Petroleum Science | To understand the crystallization and phase behavior of waxes by modeling interactions between linear and branched components. acs.org |
| Molecular Dynamics Simulation | Computational Chemistry | To investigate liquid-state dynamics and the effect of molecular architecture on diffusion and relaxation at the atomic level. aip.org |
| Cuticular Hydrocarbon Models | Entomology & Biophysics | To study the role of specific hydrocarbon structures in preventing water loss and facilitating chemical communication in insects. scholaris.ca |
Environmental Fate and Biogeochemical Cycling of Hexacosane, 13 Dodecyl
Natural Attenuation and Persistence in Environmental Compartments
Natural attenuation refers to the combination of physical, chemical, and biological processes that, without human intervention, reduce the mass, toxicity, mobility, volume, or concentration of contaminants in the environment. cpeo.orgclu-in.org For branched alkanes like Hexacosane (B166357), 13-dodecyl-, these processes include biodegradation, sorption, dispersion, dilution, and volatilization. cpeo.org However, due to its high molecular weight (535.03 g/mol ) and complex, branched structure, its persistence in the environment is expected to be significant. nist.gov
Long-chain hydrocarbons are generally more difficult to biodegrade than shorter-chain compounds. energy.gov The large size and hydrophobicity of Hexacosane, 13-dodecyl- cause it to sorb strongly to soil organic matter and sediments, reducing its bioavailability to microorganisms and its mobility in water. cpeo.org While volatilization can be a dissipation pathway for smaller hydrocarbons, it is negligible for a large molecule like Hexacosane, 13-dodecyl-. cpeo.org Biodegradation is the primary destructive mechanism for such compounds, but it is often a slow process. cpeo.org The persistence of hydrocarbon fractions in the environment is directly related to their molecular complexity, with longer and more branched structures exhibiting greater resistance to degradation. energy.gov
Table 1: Estimated Biodegradation Timelines for Various Hydrocarbon Fractions
| Hydrocarbon Fraction | Estimated Biodegradation Time |
|---|---|
| C10-C14 | 5 years |
| C15-C36 | 10 years |
| Pyrene | 10 years |
| Benzo(a)pyrene | 10 years |
Data sourced from benchmark rates adopted by the New Zealand Ministry for the Environment. energy.gov Note: Hexacosane, 13-dodecyl- (C38) falls outside but adjacent to the C15-C36 range, suggesting a long persistence time.
Microbial Degradation Mechanisms and Enzymatic Pathways for Branched Alkanes
The microbial degradation of alkanes is a critical process in the biogeochemical cycling of carbon. enviro.wiki While linear alkanes are readily metabolized by a wide range of microorganisms, branched alkanes like Hexacosane, 13-dodecyl- present a greater challenge due to steric hindrance from their alkyl branches. nih.govscispace.com Nevertheless, certain specialized microorganisms have evolved enzymatic machinery to break down these complex molecules. nih.govscispace.com
The initial step in the aerobic degradation of alkanes is the oxidation of the hydrocarbon molecule, a reaction catalyzed by enzymes called monooxygenases or hydroxylases. researchgate.netfrontiersin.orgresearchgate.net These enzymes introduce an oxygen atom into the alkane, typically forming an alcohol. energy.govresearchgate.net Several key enzyme systems are involved:
Cytochrome P450 (CYP) Monooxygenases: These heme-containing enzymes are widespread in both prokaryotes and eukaryotes and can hydroxylate a wide variety of substrates, including branched alkanes. nih.govresearchgate.net In some bacteria, such as Alcanivorax borkumensis, the presence of isoprenoid hydrocarbons (a type of branched alkane) strongly induces the expression of P450 enzymes. nih.govscispace.com
AlkB-like Monooxygenases: These are integral membrane non-heme iron monooxygenases that are frequently found in bacteria that degrade medium-chain length alkanes (C5–C17). nih.govscispace.com While their primary substrates are linear alkanes, some AlkB systems have been shown to have activity on branched compounds as well. frontiersin.org
Long-Chain Alkane Monooxygenases (e.g., LadA): For very long-chain alkanes (C15–C36), specialized enzymes like LadA, a flavin-dependent monooxygenase from Geobacillus thermodenitrificans, are required. nih.govscispace.comresearchgate.net LadA oxidizes these large molecules into the corresponding primary alcohols. nih.govfrontiersin.org
Following the initial hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a fatty acid by alcohol and aldehyde dehydrogenases, respectively. frontiersin.orgresearchgate.net This resulting fatty acid, which may still be branched, then enters the β-oxidation pathway, where it is sequentially broken down to supply the cell with carbon and energy. researchgate.netfrontiersin.org The branching in the carbon chain can complicate the β-oxidation process, sometimes requiring additional enzymatic steps to fully metabolize the molecule.
Table 2: Key Enzyme Families in Aerobic Alkane Degradation
| Enzyme Family | Typical Substrate Range | Notes |
|---|---|---|
| Methane Monooxygenases | Short-chain alkanes (C2-C4) | - |
| AlkB Monooxygenases | Medium-chain alkanes (C5-C17) | Can also act on branched and cyclic alkanes. frontiersin.org |
| Cytochrome P450s | Medium-chain alkanes | Induced by isoprenoid hydrocarbons in some species. nih.govscispace.com |
| LadA-like Monooxygenases | Long-chain alkanes (C15-C36) | Belongs to the bacterial luciferase family. nih.govscispace.com |
This table summarizes the primary enzymes responsible for the initial oxidation of different classes of alkanes.
Bioremediation Potential of Hydrocarbon-Degrading Microorganisms
Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. frontiersin.org For sites contaminated with petroleum products containing complex branched alkanes like Hexacosane, 13-dodecyl-, bioremediation is considered an eco-friendly and efficient technology. enviro.wikifrontiersin.org Numerous bacterial species are known for their ability to degrade hydrocarbons and can be exploited for this purpose. frontiersin.org
Bacteria with a high potential for degrading complex hydrocarbons are ubiquitous in nature, especially in oil-contaminated environments. frontiersin.orgnih.gov Genera such as Pseudomonas, Acinetobacter, Rhodococcus, and especially Alcanivorax are well-known for their broad substrate ranges and high degradation efficiencies. sbmicrobiologia.org.brfrontiersin.orgnih.gov For instance, Alcanivorax species are particularly effective at degrading branched alkanes and often become the dominant bacteria in marine oil spills. scispace.comfrontiersin.org Studies have shown that bacterial consortia, or mixtures of different microbial species, are often more effective at degrading complex hydrocarbon mixtures than pure cultures. sbmicrobiologia.org.br This is attributed to synergistic interactions where different members of the consortium may specialize in degrading different components of the mixture or metabolize intermediates produced by others. sbmicrobiologia.org.br
The success of bioremediation is influenced by various environmental factors, including temperature, pH, and the availability of nutrients (like nitrogen and phosphorus) and electron acceptors (like oxygen). frontiersin.orgfrontiersin.org While laboratory studies often show high degradation rates, field-scale applications can yield less satisfactory results if these conditions are not optimal. frontiersin.org Therefore, strategies often involve biostimulation (adding nutrients and oxygen to stimulate native microbial populations) or bioaugmentation (introducing specialized hydrocarbon-degrading microbes to the site). enviro.wikifrontiersin.org
Table 3: Examples of Hydrocarbon-Degrading Bacteria and Their Efficacy
| Bacterial Genus/Species | Degradation Capability | Reference |
|---|---|---|
| Pseudomonas sp. | Degraded 14.19% of diesel oil in 7 days. | nih.gov |
| Alcanivorax marinus | Achieved 78.0% degradation of total alkanes in crude oil. | frontiersin.org |
| Acinetobacter sp. | Capable of utilizing alkanes with chain lengths from C10 to C40. | frontiersin.org |
| Rhodococcus erythropolis | Degraded 40% of solid hexadecane (B31444) in 18 days at 10°C. | nih.gov |
| Bacterial Consortium (Bacillus sp., P. aeruginosa, Micrococcus sp.) | Effectively removed medium- and long-chain alkanes from engine oil within 30 days. | sbmicrobiologia.org.br |
This table highlights the bioremediation potential of various microorganisms on different hydrocarbon substrates.
Q & A
Q. What are the natural sources and structural characteristics of 13-dodecylhexacosane?
Hexacosane derivatives, including 13-dodecylhexacosane, are long-chain alkanes found in plant species such as Lawsonia inermis, Glycyrrhiza glabra, and Moringa oleifera. These compounds often constitute significant fractions (e.g., 13.9% in Moringa oleifera essential oils) of plant extracts and exhibit antimicrobial properties against Gram-positive bacteria . Structurally, hexacosane derivatives feature a 26-carbon backbone with alkyl substituents (e.g., dodecyl groups) influencing hydrophobicity and biological activity.
Q. How can 13-dodecylhexacosane be efficiently extracted from plant matrices for laboratory analysis?
- Methodology : Use non-polar solvents (e.g., hexane) for Soxhlet extraction or steam distillation, optimized based on plant tissue type.
- Quantification : Include an internal standard (e.g., pure hexacosane) during gas chromatography-mass spectrometry (GC-MS) analysis to normalize peak areas and improve accuracy .
- Validation : Compare extraction yields across studies (e.g., 8.8% in Salvia triloba vs. 13.9% in Moringa oleifera) to identify species-specific variability .
Q. What safety protocols are recommended for handling 13-dodecylhexacosane in laboratory settings?
- Personal Protective Equipment (PPE) : Wear gloves, eye protection, and lab coats to avoid skin/eye irritation.
- Ventilation : Use fume hoods to minimize inhalation risks, as alkane derivatives may release volatile components under heat .
- Storage : Keep the compound in sealed containers away from oxidizers and moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers design experiments to investigate the antimicrobial mechanism of 13-dodecylhexacosane?
- Experimental Design :
- Use Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative bacterial models to assess selectivity .
- Combine minimum inhibitory concentration (MIC) assays with membrane permeability tests (e.g., propidium iodide uptake) to evaluate disruption of bacterial cell membranes.
- Data Interpretation : Compare results with structurally similar alkanes to isolate the role of the dodecyl substituent in antimicrobial activity.
Q. How should contradictory data on extraction yields of 13-dodecylhexacosane across studies be resolved?
- Factors to Analyze :
- Plant Cultivation Conditions : Soil composition, climate, and harvest time impact secondary metabolite production.
- Extraction Techniques : Solvent polarity, temperature, and duration affect yield consistency.
Q. What strategies optimize the synthesis of 13-dodecylhexacosane for high-purity applications?
- Synthetic Routes :
- Catalytic hydrogenation of alkynes or alkenes with dodecyl side chains.
- Use of Grignard reagents to alkylate shorter-chain alkanes.
- Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) to separate homologs. Validate purity via nuclear magnetic resonance (NMR) and high-resolution MS.
Q. What challenges arise in quantifying 13-dodecylhexacosane in complex biological mixtures, and how can they be addressed?
- Analytical Challenges : Co-elution with structurally similar lipids in GC-MS.
- Solutions :
- Use tandem MS (MS/MS) for selective ion monitoring.
- Apply derivatization techniques (e.g., silylation) to enhance volatility and chromatographic resolution .
Methodological Best Practices
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries to avoid misinterpretation of data .
- Ethical Reporting : Disclose all modifications to published protocols and cite original methods to ensure reproducibility .
- Data Management : Use software like MestReNova for spectral analysis and maintain raw datasets in accessible formats (e.g., .CDF for chromatograms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
